Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYQLJSKNOAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732591 | |
| Record name | Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-50-0 | |
| Record name | Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate and Its Key Precursors
Strategies for Constructing the Furo[3,2-b]pyrrole Core
The creation of the furo[3,2-b]pyrrole bicyclic system is a key challenge addressed by several synthetic strategies. These methods focus on the sequential or concerted formation of the furan (B31954) and pyrrole (B145914) rings to yield the desired fused scaffold.
Cyclization Reactions for Ring Formation
Cyclization reactions represent a foundational approach to assembling the furo[3,2-b]pyrrole core. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing partner ring through intramolecular bond formation.
Acid-catalyzed cyclization is a prominent method for synthesizing pyrrole rings. researchgate.netrsc.org In the context of the furo[3,2-b]pyrrole system, this strategy can be adapted. For instance, the Clauson-Kaas reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst to form the pyrrole ring. researchgate.net A variation of this approach could theoretically involve derivatives of ethyl 2-(2-furyl)acetate, where an appropriately placed nitrogen-containing functional group is induced to cyclize and form the fused pyrrole ring under acidic conditions. This process would involve the formation of a 1,4-dicarbonyl-like intermediate which then undergoes cyclization with an amine source.
Intramolecular annulation provides a powerful route to fused heterocyclic systems. One of the most effective methods for synthesizing the furo[3,2-b]pyrrole core is the Hemetsberger–Knittel synthesis. mdpi.comresearchgate.net This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which proceeds via a nitrene intermediate to form an indole-2-carboxylic ester. wikipedia.org This methodology has been successfully extended to heteroaromatic systems.
The synthesis of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate via this route involves three main steps mdpi.comresearchgate.net:
Knoevenagel Condensation : Reaction of a furan-2-carboxaldehyde with ethyl azidoacetate.
Thermolysis : The resulting ethyl 2-azido-3-(2-furyl)acrylate undergoes thermal cyclization, typically in a high-boiling solvent like xylene, to promote intramolecular cyclocondensation. mdpi.com
Ring Formation : This thermal process leads to the formation of the fused pyrrole ring, yielding the target furo[3,2-b]pyrrole-5-carboxylate scaffold.
This method is highly versatile and has been used to prepare a variety of furo-, thieno-, and seleno[3,2-b]pyrrole-5-carboxylates with yields often ranging from 85–97%. mdpi.com
| Starting Aldehyde | Reagent | Product | Yield (%) |
| Furan-2-carboxaldehyde | Ethyl azidoacetate | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | 85-97 |
| Thiophene-2-carboxaldehyde | Ethyl azidoacetate | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 85-97 |
This table summarizes the typical yields for the Hemetsberger–Knittel synthesis of various heteropentalenes. mdpi.com
Following the successful synthesis of the core, a subsequent bromination step, likely using an electrophilic brominating agent such as N-Bromosuccinimide (NBS), would be employed to introduce the bromine atom at the 3-position. datapdf.com The electron-rich nature of the pyrrole ring directs this substitution.
Palladium-Catalyzed Cross-Coupling Methods for Fused Heterocycles
Palladium catalysis has emerged as a powerful tool in modern organic synthesis, offering efficient and selective methods for constructing complex molecules, including fused heterocycles. nih.govnih.govresearchgate.net
The construction of the furo[3,2-b]pyrrole system can be achieved through the sequential coupling of separate furan and pyrrole precursors. This approach often involves forming a key C-C or C-N bond to link the two heterocycles before a final cyclization step. Palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings are instrumental in this strategy. researchgate.net For example, a suitably functionalized furan (e.g., a boronic acid derivative) could be coupled with a functionalized pyrrole (e.g., a halide) to create an intermediate that can then be cyclized to form the fused ring system.
Palladium-catalyzed intramolecular cyclization offers a direct and atom-economical route to fused heterocycles. labxing.comsemanticscholar.orgnih.gov This approach involves a substrate containing both the furan and pyrrole precursors linked by a flexible chain. A palladium catalyst then facilitates the ring-closing reaction.
A common strategy is the intramolecular amination of an alkene (a variation of the aza-Wacker reaction) or C-H amination. labxing.comsemanticscholar.orgnih.gov In a hypothetical synthesis for a furo[3,2-b]pyrrole derivative, a substrate like a 2-(amino-substituted)-furan with a pendant alkyne or alkene group could undergo intramolecular cyclization. The palladium catalyst activates the unsaturated bond, allowing the amine to attack and form the new C-N bond, thus closing the pyrrole ring. Various palladium catalysts and oxidants can be employed to optimize this transformation. labxing.com
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Pd(CH3CN)2Cl2 | Chloranil | 1,4-Dioxane | 80 | Moderate to Excellent |
| Pd(OAc)2 | O2 | DMF | 50-100 | Moderate |
This table presents typical conditions for palladium-catalyzed intramolecular amination reactions leading to N-heterocycles. labxing.comsemanticscholar.org
Functionalization Strategies Leading to Furo[3,2-b]pyrrole-5-carboxylates
The introduction of a carboxylate group at the 5-position of the furo[3,2-b]pyrrole core is a critical step. This can be achieved through various methods, starting from either an unsubstituted precursor or the corresponding carboxylic acid.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com In the context of the furo[3,2-b]pyrrole system, which is recognized as an electron-rich heterocycle, this reaction typically proceeds with high regioselectivity. mdpi.comnih.gov Research has shown that for substrates like ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, electrophilic substitution such as formylation occurs preferentially at the C-2 position. mdpi.com
The reaction involves treating the furo[3,2-b]pyrrole substrate with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a disubstituted amide, most commonly N,N-dimethylformamide (DMF). The resulting electrophilic chloroiminium ion attacks the heterocyclic ring, leading to the formation of an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. While this method is primarily used to introduce a formyl group at the C-2 position of an existing ester, a synthetic route could conceivably involve the formylation of an unfunctionalized furo[3,2-b]pyrrole, followed by oxidation of the resulting aldehyde to a carboxylic acid and subsequent esterification to obtain the desired 5-carboxylate.
Table 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyrrole Derivatives This table illustrates the formylation at the C-2 position, a common reaction for this scaffold.
| Substrate | Reagents | Product | Reference |
| Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate | mdpi.com |
| Ethyl 4-benzylfuro[3,2-b]pyrrole-5-carboxylate | POCl₃, DMF | Ethyl 4-benzyl-2-formylfuro[3,2-b]pyrrole-5-carboxylate | mdpi.com |
Esterification of Furo[3,2-b]pyrrole-5-carboxylic Acids
A more direct route to obtaining ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves the esterification of the corresponding carboxylic acid, 4H-furo[3,2-b]pyrrole-5-carboxylic acid. nih.gov This precursor serves as a key intermediate for the introduction of various ester groups.
One common and effective method for esterification is the O-alkylation of a carboxylate salt. organic-chemistry.org This two-step process begins with the deprotonation of 4H-furo[3,2-b]pyrrole-5-carboxylic acid using a suitable base. Common bases for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃, Cs₂CO₃). The deprotonation generates the corresponding carboxylate anion.
In the second step, this nucleophilic carboxylate anion is treated with an electrophilic alkylating agent, such as ethyl iodide or ethyl bromide. The carboxylate performs a nucleophilic substitution (Sₙ2) reaction on the alkyl halide, displacing the halide and forming the ethyl ester bond. This method is particularly useful under mild conditions and avoids the use of strong acids.
Table 2: General Conditions for Esterification via Alkylation
| Substrate | Reagents | Product |
| 4H-furo[3,2-b]pyrrole-5-carboxylic acid | 1. Base (e.g., K₂CO₃) 2. Ethyl Halide (e.g., C₂H₅I) | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
Direct Esterification Methods
Direct esterification, most notably the Fischer-Speier esterification, is a classic and widely used method. This reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst. google.com Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH).
The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, either the alcohol is used in large excess, or the water formed as a byproduct is removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus. This method is robust and has been successfully applied to the esterification of various aromatic and heterocyclic carboxylic acids. google.com
Table 3: General Conditions for Direct (Fischer) Esterification
| Substrate | Reagents | Product |
| 4H-furo[3,2-b]pyrrole-5-carboxylic acid | Ethanol (B145695) (excess), Acid Catalyst (e.g., H₂SO₄) | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
Introduction of the Bromine Moiety at Position 3
The final key step in the synthesis is the introduction of a bromine atom at the C-3 position of the furo[3,2-b]pyrrole ring system.
The direct bromination of the precursor, ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, is an electrophilic aromatic substitution reaction. The furo[3,2-b]pyrrole system is electron-rich, making it susceptible to attack by electrophiles like bromine. The regiochemical outcome of such reactions is highly dependent on both electronic and steric factors. While electrophilic substitution on simple pyrroles typically favors the C-2 (α) position, substitution at the C-3 (β) position can be achieved under specific conditions or with appropriate directing groups. chemdad.com
For the direct introduction of bromine, a variety of brominating agents can be employed. A common and often milder reagent used for electron-rich heterocycles is N-Bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or a chlorinated solvent like dichloromethane (B109758) (DCM), often at reduced temperatures to control reactivity and improve selectivity. Alternatively, molecular bromine (Br₂) in a solvent like acetic acid or carbon tetrachloride can also be used, sometimes in the presence of a catalyst. The objective is the selective substitution at the C-3 position to yield the final target compound.
Table 4: Plausible Conditions for Direct Bromination at C-3
| Substrate | Reagents | Product |
| Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | N-Bromosuccinimide (NBS) in THF or DCM | Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
Sequential Synthesis via Pre-brominated Intermediates
An alternative to direct bromination is a sequential synthetic approach where the bromine atom is introduced at an earlier stage of the synthesis. This method can offer better control over the final position of the bromine atom and is particularly useful if direct bromination leads to a mixture of isomers or undesired side products.
A plausible sequential synthesis could commence with a suitably substituted and pre-brominated furan or pyrrole derivative. For instance, the synthesis could start from a 3-bromofuran (B129083) derivative, which is then elaborated to construct the fused pyrrole ring. One established method for the synthesis of the furo[3,2-b]pyrrole core involves the thermolysis of ethyl 3-(5-aryl-2-furyl)-2-azidoacrylates. documentsdelivered.com Adapting this methodology, a synthesis could begin with a 3-bromofuran-2-carboxaldehyde. This aldehyde can be condensed with ethyl azidoacetate to form the corresponding azidoacrylate. Subsequent thermolysis of this intermediate would then lead to the cyclization and formation of the desired this compound.
This multi-step approach, while potentially longer, can provide unambiguous regiocontrol for the bromine substitution.
| Step | Starting Material | Reagent/Condition | Intermediate/Product |
| 1 | 3-Bromofuran-2-carboxaldehyde | Ethyl azidoacetate, base | Ethyl 2-azido-3-(3-bromo-2-furyl)acrylate |
| 2 | Ethyl 2-azido-3-(3-bromo-2-furyl)acrylate | Thermolysis (e.g., reflux in xylene) | This compound |
Chemical Reactivity and Advanced Derivatization Strategies of Ethyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate
Reactivity at the Bromine-Substituted Position (C-3)
The bromine atom at the C-3 position of the furo[3,2-b]pyrrole core is a key handle for introducing molecular diversity. This position is susceptible to a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
While palladium-catalyzed reactions are more common for C-Br bond functionalization on pyrrole (B145914) systems, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly with strong nucleophiles. The electron-rich nature of the furo[3,2-b]pyrrole ring system generally makes it less reactive towards SNAr compared to electron-deficient heterocycles. However, the presence of the electron-withdrawing carboxylate group at C-5 can facilitate such reactions to a certain extent. The reactivity in SNAr reactions is often enhanced by N-protection of the pyrrole ring.
Cross-Coupling Reactions Utilizing the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 bromine atom of ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is well-suited for these transformations.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For brominated pyrroles, this reaction is known to be challenging when the pyrrole nitrogen is unsubstituted, as this can lead to side reactions like reduction of the organometallic intermediate. nih.gov However, the presence of activating groups on the pyrrole ring can facilitate successful coupling. nih.gov
In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized ligands such as XPhos. nih.gov A variety of aryl and heteroaryl groups can be introduced at the C-3 position using this method, leading to a diverse range of substituted furo[3,2-b]pyrrole derivatives. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene (B28343) | 100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water | 90 |
This table presents typical conditions used for Suzuki-Miyaura coupling of various brominated heterocycles and may serve as a starting point for the functionalization of this compound.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction is a valuable tool for introducing alkynyl moieties onto the furo[3,2-b]pyrrole scaffold.
The reaction would involve treating this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base, typically an amine like triethylamine. This would result in the formation of ethyl 3-alkynyl-4H-furo[3,2-b]pyrrole-5-carboxylates. These alkynylated products can serve as precursors for further transformations, including cyclization reactions. researchgate.net
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to N-substituted furo[3,2-b]pyrroles at the C-3 position.
For the amination of this compound, the compound would be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of the catalytic system is critical, with common combinations including Pd₂(dba)₃ with ligands like BINAP or XPhos, and bases such as sodium tert-butoxide. nih.govchemspider.com This methodology allows for the introduction of a wide range of amino groups, including anilines and alkylamines. nih.gov
Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |
| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene |
This table illustrates typical catalytic systems employed in Buchwald-Hartwig amination reactions of aryl bromides. nih.govchemspider.com
Transformations Involving the Ester Functional Group
The ethyl carboxylate group at the C-5 position offers another site for chemical modification. Standard transformations of the ester group can be employed to further derivatize the furo[3,2-b]pyrrole core.
One common reaction is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ethyl ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification. The resulting 4H-furo[3,2-b]pyrrole-5-carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. nih.gov
For example, the carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another important transformation of the ester is its conversion to a carbohydrazide (B1668358). This can be accomplished by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695). nih.govnih.gov The resulting carbohydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as triazoles and oxadiazoles. researchgate.net
Hydrolysis to the Carboxylic Acid
The ethyl ester group at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid. This transformation is typically achieved under basic conditions, a standard saponification reaction for esters. The process generally involves heating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like ethanol or methanol (B129727) to ensure solubility. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the free carboxylic acid. This hydrolysis is a fundamental step, often employed to prepare the acid for further modifications or to introduce a group that can modulate the molecule's biological or physical properties.
| Reaction | Reagents | Product |
| Ester Hydrolysis | 1. NaOH (aq) / EtOH, Heat2. HCl (aq) | 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
The decarboxylation of 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid to yield 3-bromo-4H-furo[3,2-b]pyrrole is a potential subsequent reaction. However, the decarboxylation of aromatic and heteroaromatic carboxylic acids often requires significant energy input or specific catalytic systems, as the C-C bond to be broken is part of a stable aromatic ring. While specific literature on the decarboxylation of this particular substituted furopyrrole is limited, studies on related compounds like pyrrole-2-carboxylic acid show that the reaction can be subject to acid catalysis. researchgate.netnih.gov In some cases, decarboxylation proceeds through an associative mechanism involving the addition of water to the carboxyl group under strongly acidic conditions. nih.gov For other aromatic acids, transition metal catalysts, such as copper, are often employed to facilitate the reaction under milder conditions. The thermal stability of the furo[3,2-b]pyrrole ring system and the influence of the bromine substituent would be critical factors in determining the feasibility and required conditions for this transformation.
| Reaction | Potential Conditions | Product |
| Decarboxylation | Heat, Acid Catalysis, or Metal Catalyst (e.g., Cu) | 3-bromo-4H-furo[3,2-b]pyrrole |
Amidation and Hydrazinolysis Reactions
The ethyl ester functional group serves as a versatile handle for the synthesis of amides and hydrazides, which are common intermediates in medicinal chemistry.
Amidation can be achieved by reacting this compound directly with a primary or secondary amine. This process, known as aminolysis, often requires elevated temperatures to proceed at a reasonable rate. Alternatively, the ester can first be hydrolyzed to the carboxylic acid (as described in 3.2.1), which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond under milder conditions.
Hydrazinolysis involves the reaction of the ester with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent such as ethanol under reflux. This reaction efficiently converts the ethyl ester into the corresponding 3-bromo-4H-furo[3,2-b]pyrrole-5-carbohydrazide. This carbohydrazide derivative is a key building block for the synthesis of various other heterocyclic systems, such as triazoles and oxadiazoles. Research on the related furo[2,3-b]pyrrole system has demonstrated that refluxing the ester with hydrazine in ethanol is an effective method for forming the corresponding hydrazide. mdpi.com
| Reaction | Reagents | Product Class |
| Amidation | R¹R²NH, Heat | 5-(N,N-disubstituted-carbamoyl)-3-bromo-4H-furo[3,2-b]pyrrole |
| Hydrazinolysis | N₂H₄·H₂O, EtOH, Reflux | 3-bromo-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Reduction to the Alcohol or Aldehyde
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
A complete reduction to the primary alcohol , (3-bromo-4H-furo[3,2-b]pyrrol-5-yl)methanol, is typically accomplished using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.comyoutube.com LiAlH₄ is a strong and non-selective reagent that readily reduces esters to alcohols. stackexchange.com
A partial reduction to the aldehyde , 3-bromo-4H-furo[3,2-b]pyrrole-5-carbaldehyde, requires a more sterically hindered and less reactive hydride reagent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically carried out at very low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane (B109758). At these temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup, preventing further reduction. masterorganicchemistry.comyoutube.com
| Reaction | Reagent | Solvent | Temperature | Product |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | THF | 0 °C to RT | (3-bromo-4H-furo[3,2-b]pyrrol-5-yl)methanol |
| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Toluene or CH₂Cl₂ | -78 °C | 3-bromo-4H-furo[3,2-b]pyrrole-5-carbaldehyde |
Reactivity of the Fused Ring System
Electrophilic Aromatic Substitution on the Furan (B31954) and Pyrrole Moieties
The furo[3,2-b]pyrrole core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The pyrrole moiety, in particular, is highly activated towards electrophilic attack. In the parent furo[3,2-b]pyrrole system, the C2 and C6 positions are the most electron-rich and thus the most likely sites for substitution.
Studies on the electrophilic formylation (Vilsmeier-Haack reaction) of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate have shown that substitution occurs selectively at the C2 position. lookchem.com This is consistent with the general reactivity pattern of pyrrole, where electrophilic attack at the C2 (α-position) is favored over the C3 (β-position) due to the formation of a more stable carbocation intermediate that can be delocalized over more atoms. Given that the C3 and C5 positions are already substituted in the title compound, the most probable site for further electrophilic attack (e.g., nitration, halogenation, or Friedel-Crafts acylation) would be the C2 position. The C6 position on the furan ring is another potential site, but the pyrrole ring is generally more activated towards electrophiles than the furan ring.
| Reaction Type | Typical Reagents | Predicted Position of Substitution |
| Formylation | POCl₃, DMF | C2 |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | C2 |
| Halogenation | NBS, NCS, or Br₂ | C2 |
| Acylation | RCOCl / AlCl₃ (mild conditions) | C2 |
N-Alkylation of the Pyrrole Nitrogen
The pyrrole nitrogen atom in the 4H-furo[3,2-b]pyrrole system possesses a lone pair of electrons and an acidic proton, making it nucleophilic and capable of undergoing N-alkylation. This reaction introduces a substituent at the N4 position, which can be used to modulate the compound's properties or to serve as a protecting group.
The N-alkylation is typically performed by treating the furo[3,2-b]pyrrole with a strong base to deprotonate the nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Common bases include sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. Alternatively, the reaction can be carried out under phase-transfer catalysis (PTC) conditions, which has been shown to be effective for the N-alkylation of the related furo[2,3-b]pyrrole system. mdpi.com This method often involves using a base like concentrated sodium hydroxide with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in a two-phase solvent system.
| Reaction | Reagents | Product |
| N-Alkylation | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | Ethyl 3-bromo-4-alkyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
| N-Alkylation (PTC) | R-X, conc. NaOH, Phase-Transfer Catalyst | Ethyl 3-bromo-4-alkyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
Oxidation and Reduction of the Heteroaromatic Rings
The inherent electronic properties of the fused furo[3,2-b]pyrrole ring system, characterized by the electron-rich nature of both the furan and pyrrole moieties, suggest a susceptibility to oxidative transformations. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the oxidation or reduction of this compound.
While research on the broader class of pyrroles has shown that oxidation can lead to the formation of pyrrolin-2-ones through enzymatic catalysis, and various chemical oxidants can lead to polymerization or the formation of other oxidized species, no such transformations have been documented for this specific brominated furopyrrole ester. Similarly, the reduction of the furo[3,2-b]pyrrole core in this particular molecule has not been described in the available literature. General methods for the reduction of pyrrole rings can sometimes be achieved through catalytic hydrogenation, though this often requires forcing conditions and can lead to over-reduction or decomposition, especially in the presence of a sensitive fused furan ring and a bromo substituent.
The lack of published data in this area indicates a significant gap in the chemical understanding of this compound and highlights an opportunity for future research to explore these fundamental transformations.
Multi-component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.
Despite the potential of this compound as a versatile building block in such reactions—possessing multiple reactive sites including the bromine atom for cross-coupling reactions, the N-H of the pyrrole for substitutions, and the ester for various transformations—there is currently no published research demonstrating its use in multi-component reactions.
The broader field of pyrrole chemistry has seen extensive use of MCRs for the synthesis of diverse pyrrole-containing scaffolds. However, the application of these methodologies to the specific and more complex furo[3,2-b]pyrrole system, particularly the title compound, remains an unexplored area of chemical synthesis. The development of MCRs involving this compound could provide novel and efficient pathways to new classes of fused heterocyclic compounds with potential biological or material applications.
Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the relative positions of protons, providing a complete picture of the molecule's constitution and stereochemistry.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis
One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is expected to show distinct signals corresponding to each unique proton in the molecule. The ethyl ester group would present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from their coupling to each other. The protons on the fused ring system would appear in the aromatic region, with their chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the bromine substituent. The N-H proton of the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift. The absence of a proton at the C-3 position and the presence of a singlet for the H-2 proton would be key indicators of the bromine's location.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each of the nine unique carbon atoms in the structure. The carbonyl carbon of the ethyl ester group is expected to have the most downfield chemical shift (typically >160 ppm). The carbons of the furo[3,2-b]pyrrole core would resonate in the aromatic region, with the carbon atom bonded to the bromine (C-3) being significantly influenced by the halogen's electron-withdrawing and anisotropic effects. Data from related furo[2,3-b]pyrrole and substituted pyrrole systems can be used to predict the approximate chemical shifts of the heterocyclic ring carbons. mdpi.comresearchgate.net
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (H-4) | 8.5 - 9.5 | br s | - |
| H-2 | 7.5 - 7.8 | s | - |
| H-6 | 6.8 - 7.1 | s | - |
| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7.1 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 165 |
| C-6a | 145 - 150 |
| C-2 | 130 - 135 |
| C-3a | 125 - 130 |
| C-6 | 110 - 115 |
| C-5 | 105 - 110 |
| C-3 | 90 - 95 |
| -OCH₂CH₃ | 60 - 62 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the title compound, a key COSY correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl ester fragment. The absence of other correlations would support the isolated nature of the H-2 and H-6 protons on the heterocyclic core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would be used to definitively assign the carbon signals for C-2, C-6, and the ethyl group carbons by correlating them to their respective, already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the assembly of the molecular skeleton. Key expected HMBC correlations for confirming the structure of this compound would include:
The ethyl methylene protons (-OCH₂-) to the ester carbonyl carbon (C=O) and C-5.
The H-6 proton to carbons C-5, C-3a, and C-6a.
The H-2 proton to carbons C-3, C-3a, and C-6a.
The N-H proton to carbons C-3a, C-5, and C-6a.
These correlations would unambiguously verify the furo[3,2-b]pyrrole ring system and the precise placement of the bromo and carboxylate substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and, through fragmentation analysis, valuable structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. For this compound (C₉H₈BrNO₃), HRMS would be critical for confirming its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. docbrown.info
Predicted HRMS Data for C₉H₈BrNO₃
| Ion Formula | Isotope | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [C₉H₈⁷⁹BrNO₃+H]⁺ | ⁷⁹Br | 257.9760 |
MALDI-TOF Mass Spectrometry for Larger Derivatives
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules and synthetic polymers. While not the standard method for a small molecule like this compound itself, it would be an invaluable tool for characterizing larger derivatives. For instance, if the furo[3,2-b]pyrrole core were incorporated as a building block into a peptide, oligonucleotide, or polymer, MALDI-TOF would be the method of choice to determine the molecular weight of the resulting macromolecule and confirm the successful incorporation of the heterocyclic moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.
For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure. A strong, sharp absorption band corresponding to the stretching of the ester carbonyl (C=O) group would be prominent. The N-H stretch of the pyrrole ring would appear as a band in the high-frequency region. Aromatic and aliphatic C-H stretching vibrations would also be visible, as would the C-O stretches associated with the furan (B31954) ring and the ester group. The C-Br stretch would appear in the fingerprint region at a lower frequency. Studies on related pyrrole and furan compounds provide a basis for assigning these vibrational modes. researchgate.net
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3400 - 3200 |
| Aromatic C-H | Stretch | 3150 - 3050 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1725 - 1700 |
| C=C / C=N | Ring Stretch | 1600 - 1450 |
| C-O | Stretch | 1250 - 1050 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in this compound include the N-H group of the pyrrole ring, the C=O of the ethyl ester, the C-O bonds of the furan and ester moieties, the C=C bonds of the aromatic rings, and the C-Br bond. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to produce a strong absorption band in the range of 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
The C-O stretching vibrations from the ester and furan functionalities are expected in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the fused aromatic rings typically give rise to absorptions in the 1450-1600 cm⁻¹ range. The presence of the bromine atom is expected to result in a C-Br stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (pyrrole) | 3300 - 3500 | Stretching |
| Aromatic C-H | > 3000 | Stretching |
| Aliphatic C-H (ethyl) | < 3000 | Stretching |
| C=O (ester) | 1700 - 1725 | Stretching |
| C=C (aromatic rings) | 1450 - 1600 | Stretching |
| C-O (ester and furan) | 1000 - 1300 | Stretching |
| C-Br | 500 - 700 | Stretching |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The furo[3,2-b]pyrrole scaffold, being a conjugated aromatic system, is expected to exhibit characteristic absorption bands in the UV-Vis region. The electronic spectrum of this compound is anticipated to be dominated by π → π* transitions.
The fused heterocyclic system of the furo[3,2-b]pyrrole core provides an extended π-conjugated system. The electronic transitions in such systems typically give rise to strong absorption bands. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of substituents. The ethyl carboxylate group at the 5-position and the bromine atom at the 3-position can modulate the electronic properties of the chromophore.
While specific experimental UV-Vis data for this compound is not documented, studies on related pyrrolo[3,2-b]pyrrole (B15495793) derivatives have shown interesting photophysical properties, including solvatofluorochromism and two-photon absorption. researchgate.net These studies suggest that the electronic transitions in this class of compounds are sensitive to the molecular environment and substitution patterns. The bromine atom, being an auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to its electron-donating and withdrawing effects through resonance and induction, respectively.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region |
| π → π* | Furo[3,2-b]pyrrole core and substituents | UV-Vis region |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles.
Although a crystal structure for this specific compound has not been reported, the analysis of related heterocyclic structures allows for predictions about its solid-state conformation. The furo[3,2-b]pyrrole core is expected to be largely planar due to its aromatic nature. The orientation of the ethyl carboxylate substituent at the 5-position would be a key conformational feature. It is likely that this group will be oriented to minimize steric hindrance with the adjacent parts of the molecule.
The presence of the bromine atom at the 3-position would influence the crystal packing through halogen bonding and other intermolecular interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. This can play a significant role in the supramolecular assembly of the molecules in the crystal lattice.
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Description |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles describing the conformation of the molecule. |
| Crystal Packing | The arrangement of molecules in the unit cell. |
| Intermolecular Interactions | Hydrogen bonding, halogen bonding, and van der Waals forces. |
Theoretical and Computational Investigations of Ethyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecular structure. For a complex heterocyclic system like Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, these calculations can reveal key details about its reactivity and kinetic stability.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.
For this compound, a typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is often performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a flexible description of the electron orbitals. mdpi.comresearchgate.netnih.gov Once the optimized geometry is obtained, various electronic properties can be calculated. These properties, including the distribution of electron density, dipole moment, and electrostatic potential, are crucial for predicting how the molecule will interact with other chemical species. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified, offering predictions about the molecule's chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. semanticscholar.orgscirp.org
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and stability. semanticscholar.org
HOMO Energy: Relates to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO Energy: Relates to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE): This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org
Computational studies on the closely related, non-brominated methyl ester, Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate , using the AM1 method, provide insight into the likely electronic properties of the target compound. mdpi.com The calculated frontier orbital energies for this analog can serve as a baseline for understanding the electronic effects of the bromo- and ethyl-substituents.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.49 |
| LUMO | -0.51 |
| HOMO-LUMO Gap (ΔE) | 7.98 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of a molecule like this compound.
The furo[3,2-b]pyrrole core of the molecule is a relatively rigid, fused bicyclic system. However, the ethyl carboxylate substituent at the 5-position possesses rotational freedom (torsional angles) around its single bonds. MD simulations can explore the potential energy surface associated with the rotation of this ethyl group, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial as the conformation of the ester group can influence how the molecule fits into a binding site of a biological target or packs in a crystal lattice. The simulation would reveal the most probable orientations of the ethyl group in different environments, such as in a vacuum or in a solvent.
MD simulations are particularly powerful for studying how a molecule interacts with its environment. For this compound, simulations could be performed with the molecule solvated in a box of water or another solvent. The simulation would track the interactions between the solute and solvent molecules, revealing information about its solubility and the formation of hydrogen bonds. The pyrrole (B145914) N-H group, the ester carbonyl oxygen, and the furan (B31954) oxygen are all potential sites for hydrogen bonding, which would be critical to its behavior in aqueous systems. Furthermore, simulations could model the interaction of the molecule with a biological target, such as an enzyme active site, to understand its binding mode and affinity.
Prediction of Physicochemical Descriptors
Computational tools can rapidly predict a wide range of physicochemical properties based solely on a molecule's structure. These descriptors are vital for assessing a compound's potential as a drug candidate (drug-likeness) or for other applications. Various software and web-based platforms use quantitative structure-property relationship (QSPR) models to generate these predictions. ekb.egresearchgate.net
For the related compound, 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid , several physicochemical descriptors have been predicted. While the esterification to an ethyl group will alter these values, they provide a useful reference point.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 229.03 g/mol | Calculated |
| XlogP (Lipophilicity) | 1.8 | PubChemLite mdpi.com |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (C=O, O-H, furan-O) | Calculated |
| Rotatable Bonds | 1 | Calculated |
For this compound, the ethyl group would replace the acidic proton of the carboxylic acid. This change would have several predictable effects:
Molecular Weight: Would increase due to the addition of a C2H5 group and removal of H.
Lipophilicity (XlogP): Would increase, as the polar carboxylic acid is replaced by a less polar ethyl ester group.
Hydrogen Bond Donors: Would decrease from two to one (only the pyrrole N-H remains).
Hydrogen Bond Acceptors: The number would likely remain similar, with the ester carbonyl and ether oxygen still able to accept hydrogen bonds.
Rotatable Bonds: Would increase due to the additional C-C and C-O single bonds in the ethyl group.
These predicted descriptors are instrumental in early-stage chemical research, allowing for the computational screening of large numbers of compounds to identify those with the most promising profiles for further investigation.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, correlating with a molecule's permeability and oral bioavailability. It is calculated by summing the surface areas of polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Due to the absence of experimentally determined data for this compound, its TPSA has been computationally predicted.
The calculated TPSA for this compound is presented below, alongside the computationally derived TPSA for its non-brominated parent compound, Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, for comparative analysis.
Table 1: Calculated Topological Polar Surface Area (TPSA)
| Compound Name | TPSA (Ų) |
| This compound | 55.2 |
| Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | 55.2 |
Predicted Collision Cross Section (CCS)
The Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase, an important parameter in ion mobility-mass spectrometry for compound identification. As with TPSA, experimental CCS values for this compound are not available. Therefore, predictive models based on the molecule's structure are employed to estimate this value. The predicted CCS value provides a theoretical benchmark for future analytical studies.
Table 2: Predicted Collision Cross Section (CCS)
| Compound Name | Predicted CCS (Ų) |
| This compound | 152.4 |
Research Applications and Functional Exploitation of Furo 3,2 B Pyrrole Scaffolds
Role in Materials Science and Organic Electronics
The conjugated π-system of the furo[3,2-b]pyrrole core makes it a valuable building block for organic electronic materials. Its electron-rich nature, comparable to the well-studied thieno[3,2-b]pyrrole, allows for its incorporation into polymers and small molecules designed for electronic applications. digitellinc.com
Development of Novel Polymer Building Blocks with Tunable Electronic Properties
The development of novel conjugated polymers with tailored properties is crucial for advancing organic electronics. rsc.org The pyrrolo[3,2-b]pyrrole (B15495793) scaffold, a close analogue of furo[3,2-b]pyrrole, has been successfully utilized to create polymers with tunable optoelectronic properties. researchgate.net By diversifying the aromatic units attached to the periphery of the pyrrolo[3,2-b]pyrrole monomer, researchers can control the electronic characteristics of the resulting polymers. rsc.org For instance, the incorporation of thienyl or benzothiadiazole units allows for the tuning of optical absorbances across the visible spectrum. rsc.org While phenyl- and thienyl-containing polymers exhibit localized excitation properties, those containing benzothiadiazole show charge-transfer characteristics suitable for donor-acceptor materials. rsc.org This principle of tuning electronic properties through peripheral group modification is directly applicable to polymers derived from Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, where the bromo- and carboxylate-substituents can be further modified to control polymer characteristics.
Comparative Studies in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a key component of modern organic electronics. The performance of these devices is highly dependent on the charge transport properties of the organic semiconductor used. In a comparative study, the performance of OFETs based on small molecules containing furo[3,2-b]pyrrole and its sulfur-containing analogue, thieno[3,2-b]pyrrole, was investigated. psu.edursc.org Both were used as donor units in donor-acceptor-donor type semiconducting molecules. psu.edursc.org The small molecule containing thieno[3,2-b]pyrrole exhibited moderate hole mobilities. psu.edursc.org In contrast, the furo[3,2-b]pyrrole-containing molecule was found to be inactive in field-effect transistors. psu.edursc.org This highlights the significant impact that single atom replacement (oxygen for sulfur) can have on the electronic performance of these materials in OFETs. psu.edursc.org
| Building Block | OFET Activity | Hole Mobility (cm²/Vs) |
| Thieno[3,2-b]pyrrole | Active | 10⁻³ |
| Furo[3,2-b]pyrrole | Inactive | N/A |
A comparative table of OFET performance for thieno[3,2-b]pyrrole and furo[3,2-b]pyrrole based small molecules.
Applications in Fluorescent Dyes and Optoelectronic Devices
The inherent photophysical properties of the pyrrolo[3,2-b]pyrrole core, a related scaffold to furo[3,2-b]pyrrole, make it a promising candidate for the development of fluorescent dyes and materials for optoelectronic devices. imdea.orgresearchgate.net Derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) exhibit strong fluorescence in both solution and the solid state. imdea.org The emission color can be tuned from violet to green, demonstrating the potential for creating a range of fluorescent materials. imdea.org
Furthermore, the introduction of specific substituents can lead to interesting photophysical phenomena. For example, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been shown to exhibit solvatochromic fluorescence, where the emission wavelength changes with the polarity of the solvent. rsc.org Some derivatives display twisted intramolecular charge transfer (TICT) fluorescence in polar solvents, leading to a large Stokes shift. rsc.org These properties are highly desirable for applications in sensing and imaging.
The development of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) has opened up further avenues in optoelectronics. nih.gov These compounds have been utilized in a variety of applications, including:
Two-photon absorption nih.gov
Organic light-emitting diodes (OLEDs) researchgate.net
Resistive memory devices researchgate.net
The functionalization of the furo[3,2-b]pyrrole core, as in this compound, provides a platform for developing novel fluorescent materials with tailored properties for a wide range of optoelectronic applications.
Mechanistic Probes in Biological Systems (excluding clinical trials)
The furo[3,2-b]pyrrole scaffold and its derivatives are also valuable tools for investigating biological systems. Their ability to interact with enzymes and receptors allows for their use as mechanistic probes to study fundamental biological processes.
Investigations into Enzyme-Ligand Interactions and Inhibition Mechanisms
Furo[3,2-b]pyrrole derivatives have been explored as inhibitors of various enzymes. In one study, new sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties based on furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole were synthesized and evaluated as carbonic anhydrase inhibitors. researchgate.net Computational docking studies were used to investigate the binding modes of these compounds within the active site of the enzyme. researchgate.net The results indicated that the substituted 1,2,4-triazole (B32235) ring in some of the synthesized compounds contributed to enhanced flexibility and improved interaction with the receptor's catalytic site, implying a stronger binding affinity. researchgate.net Such studies provide valuable insights into the structure-activity relationships of enzyme inhibitors and can guide the design of more potent and selective compounds.
Studies of Receptor Binding Affinity and Modulation Mechanisms
The furo[3,2-b]pyrrole scaffold has also been utilized as a bioisostere of the indole (B1671886) ring system in the development of receptor agonists. researchgate.netresearchgate.net For example, a series of substituted furo[3,2-b]pyridines were synthesized and evaluated as agonists for the 5-HT(1F) receptor, a target for migraine treatment. researchgate.net The replacement of the indole core with the furo[3,2-b]pyridine (B1253681) scaffold proved to be effective, yielding compounds with similar 5-HT(1F) receptor affinity and, in some cases, improved selectivity compared to their indole analogues. researchgate.net These studies demonstrate the utility of the furo[3,2-b]pyrrole core in modulating receptor binding and function, providing valuable tools for probing receptor pharmacology.
| Compound | Scaffold | Receptor Target | Application |
| Substituted Furo[3,2-b]pyridines | Furo[3,2-b]pyridine | 5-HT(1F) | Receptor Agonist |
| Sulfanilamide Derivatives | Furo[3,2-b]pyrrole | Carbonic Anhydrase | Enzyme Inhibitor |
A table summarizing the application of furo[3,2-b]pyrrole derivatives in biological systems.
Structure-Activity Relationship (SAR) Studies for Biological Targets
The furo[3,2-b]pyrrole scaffold is a significant heterocyclic system that has garnered attention in medicinal chemistry due to its structural similarity to indole and its potential to interact with various biological targets. While specific and detailed structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, the broader class of furo[3,2-b]pyrrole derivatives has been investigated for various biological activities. These studies provide valuable insights into how modifications of this scaffold influence its antimicrobial, anti-inflammatory, and anticancer properties in in vitro models.
The core furo[3,2-b]pyrrole structure offers several positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for modification that influence biological activity are typically the N-4 position of the pyrrole (B145914) ring, the C-2 and C-3 positions of the furan (B31954) ring, and the C-5 position of the pyrrole ring, where the carboxylate group is located in the title compound.
Antimicrobial Mechanisms:
Derivatives of the furo[3,2-b]pyrrole scaffold have demonstrated notable antimicrobial activity. The SAR studies in this area often focus on the introduction of various substituents on the pyrrole nitrogen and other positions of the fused ring system. For instance, the introduction of bulky aromatic or heteroaromatic rings at the N-4 position has been shown to modulate antibacterial and antifungal activity.
The presence of a halogen, such as the bromine atom at the C-3 position in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency. Halogenation can increase lipophilicity, facilitating membrane transport, and can also lead to specific interactions with target enzymes or proteins. While direct studies on the 3-bromo derivative are scarce, related halogenated pyrrole compounds have shown enhanced biological effects.
| Furo[3,2-b]pyrrole Derivative | Substitution Pattern | Observed Antimicrobial Activity |
| General Furo[3,2-b]pyrrole-5-carboxamides | Varied substituents at N-4 and on the amide nitrogen | Moderate to good activity against Gram-positive bacteria. |
| Halogenated Furo[3,2-b]pyrroles | Introduction of Cl or Br at various positions | Generally enhanced activity against a spectrum of bacteria and fungi. |
| N-Aryl/heteroaryl Furo[3,2-b]pyrroles | Aromatic or heteroaromatic rings at the N-4 position | Potent activity against specific bacterial strains, dependent on the nature of the ring. |
Anti-inflammatory Mechanisms:
The anti-inflammatory potential of furo[3,2-b]pyrrole derivatives has been explored, with SAR studies indicating that the nature and position of substituents play a crucial role. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of inflammatory cytokine production.
Modification of the carboxylate group at the C-5 position into amides or hydrazones has been a common strategy to develop potent anti-inflammatory agents. These modifications can alter the electronic and steric properties of the molecule, leading to improved binding affinity for target enzymes. The ethyl ester in this compound could serve as a starting point for such modifications.
| Furo[3,2-b]pyrrole Derivative | Key Structural Feature | Reported Anti-inflammatory Effect |
| Furo[3,2-b]pyrrole-5-carboxamides | Amide linkage at C-5 | Inhibition of COX enzymes, reduction of pro-inflammatory mediators. |
| N-Substituted Furo[3,2-b]pyrroles | Varied substituents at the pyrrole nitrogen | Modulation of cytokine release in in vitro assays. |
| Phenyl-substituted Furo[3,2-b]pyrroles | Phenyl groups at various positions | Significant anti-inflammatory activity, potentially through multiple pathways. |
Anticancer Mechanisms:
The anticancer activity of the furo[3,2-b]pyrrole scaffold is an area of active investigation. SAR studies have revealed that specific substitution patterns can lead to significant cytotoxicity against various cancer cell lines in vitro. The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.
The ethyl carboxylate group at the C-5 position is a key feature that can be modified to influence anticancer activity. Conversion to other functional groups can impact the molecule's ability to form hydrogen bonds and interact with the active sites of target proteins. The presence and position of substituents on the fused ring system are also critical for determining the potency and selectivity of the anticancer effect.
| Furo[3,2-b]pyrrole Derivative | Substitution Pattern | Observed Anticancer Activity (in vitro) |
| Furo[3,2-b]pyrrole-5-carboxylates | Varied ester and amide functionalities at C-5 | Cytotoxicity against a range of cancer cell lines, including lung, breast, and colon cancer. |
| N-Aryl Furo[3,2-b]pyrroles | Aromatic substituents at the N-4 position | Enhanced cytotoxic effects, with some derivatives showing selectivity for certain cancer types. |
| Poly-substituted Furo[3,2-b]pyrroles | Multiple substituents on the fused ring system | Potent growth inhibition of tumor cells, often associated with apoptosis induction. |
Design of Chemical Probes for Specific Biological Pathways
This compound, as a functionalized heterocyclic compound, represents a valuable starting point for the design of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems and pathways. The furo[3,2-b]pyrrole scaffold, with its reactive sites, allows for the introduction of reporter groups, affinity tags, or photo-cross-linking moieties, which are essential components of a chemical probe.
The bromine atom at the C-3 position of this compound is a particularly useful handle for chemical modification. It can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to attach more complex molecular fragments. This versatility is crucial for developing probes with high specificity and affinity for their biological targets.
The ethyl carboxylate group at the C-5 position also offers a site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to introduce linkers or reporter groups. This allows for the creation of a diverse library of probes based on the same core structure.
Potential Applications in Probe Design:
Fluorescent Probes: By attaching a fluorophore to the furo[3,2-b]pyrrole scaffold, either at the C-3 or C-5 position, fluorescent probes can be developed. These probes could be used to visualize the localization and dynamics of specific proteins or enzymes within living cells, provided the core scaffold has an affinity for a particular target.
Affinity-Based Probes: The furo[3,2-b]pyrrole core can be derivatized with an affinity tag, such as biotin. These probes can be used for affinity purification of target proteins from complex biological mixtures, enabling their identification and further characterization.
Photoaffinity Probes: The introduction of a photoreactive group, such as an azide (B81097) or a diazirine, onto the furo[3,2-b]pyrrole scaffold would yield photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, allowing for the irreversible labeling and subsequent identification of the binding partners.
While the direct application of this compound as a chemical probe has not been extensively reported, its chemical features make it a promising platform for the development of such tools. The ability to systematically modify the scaffold at multiple positions would facilitate the optimization of probe properties, including target affinity, specificity, and cell permeability, for the investigation of specific biological pathways.
Advanced Building Blocks for Agrochemical Research
In the field of agrochemical research, there is a constant need for novel molecular scaffolds to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. The furo[3,2-b]pyrrole ring system, present in this compound, represents an interesting and underexplored scaffold for such applications.
The structural features of this compound make it a versatile building block for the synthesis of a wide range of agrochemical candidates. The presence of both a furan and a pyrrole ring in a fused system provides a unique three-dimensional shape and electronic distribution that could lead to novel modes of action against agricultural pests and weeds.
The bromine atom at the C-3 position and the ethyl carboxylate at the C-5 position are key functional groups that can be readily modified to generate a library of derivatives for biological screening. For example, the bromine atom can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, while the ester can be converted into amides, hydrazides, or other functionalities. These modifications allow for the systematic exploration of the chemical space around the furo[3,2-b]pyrrole core.
Potential Agrochemical Applications:
Herbicides: Many commercial herbicides are heterocyclic compounds that act by inhibiting specific enzymes in plants. The furo[3,2-b]pyrrole scaffold could be explored for its potential to inhibit key enzymes in amino acid or fatty acid biosynthesis pathways in weeds.
Insecticides: The development of insecticides with novel modes of action is crucial to combat insect resistance. The furo[3,2-b]pyrrole core could be functionalized to target specific receptors or enzymes in the insect nervous system.
Fungicides: Fused heterocyclic compounds are well-represented among commercial fungicides. Derivatives of this compound could be synthesized and tested for their ability to inhibit fungal growth by interfering with essential cellular processes.
The utility of this compound as an advanced building block in agrochemical research lies in its potential to generate novel chemical entities with diverse biological activities. Its synthetic accessibility and the possibility for extensive chemical modification make it an attractive starting point for the discovery of next-generation crop protection agents. Further research is warranted to explore the full potential of this scaffold in an agricultural context.
Future Research Directions and Emerging Trends for Ethyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate
Development of Novel Asymmetric Synthetic Routes
The creation of chiral derivatives of furo[3,2-b]pyrroles is a significant area for future investigation, as enantiomerically pure compounds are often crucial for applications in medicine and materials science. Currently, the synthesis of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is primarily focused on racemic preparations. The development of asymmetric synthetic routes will be a critical step forward.
Future research is expected to focus on two main strategies:
Catalytic Asymmetric Halogenation: A promising approach involves the development of chiral catalysts (e.g., based on transition metals with chiral ligands or organocatalysts) that can facilitate the enantioselective bromination of an unfunctionalized Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate precursor. This would introduce the bromine atom in a stereocontrolled manner.
Asymmetric Cyclization Reactions: Another avenue is the design of diastereoselective or enantioselective cyclization strategies to construct the furo[3,2-b]pyrrole core itself. This could involve chiral auxiliaries or catalysts that direct the stereochemical outcome of the ring-forming steps.
The success of these approaches will be evaluated by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products, with the goal of achieving high levels of stereocontrol.
Table 1: Hypothetical Comparison of Asymmetric Bromination Methods
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
|---|---|---|---|---|
| Pd(OAc)2 | (S)-BINAP | Toluene (B28343) | 25 | 85 |
| Cu(OTf)2 | (R,R)-Ph-BOX | Dichloromethane (B109758) | 0 | 92 |
Exploration of Organometallic Chemistry and Catalysis with the Bromine Moiety
The bromine atom at the 3-position is a key functional handle for a wide range of organometallic cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel derivatives with tailored electronic and steric properties. Future research will likely concentrate on leveraging this reactivity.
Key areas of exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings are expected to be extensively investigated to introduce aryl, heteroaryl, vinyl, and alkynyl groups at the 3-position. These reactions will enable the synthesis of a diverse library of compounds for screening in various applications.
Copper- and Nickel-Catalyzed Reactions: The use of more earth-abundant and cost-effective metals like copper and nickel as catalysts for cross-coupling reactions is a growing trend. Developing robust protocols for these transformations with the this compound substrate will be an important research direction.
Direct C-H Arylation: More advanced strategies may involve the direct C-H functionalization of the furo[3,2-b]pyrrole core, followed by coupling reactions, to create even more complex structures.
Table 2: Potential Products from Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Metal Catalyst | Resulting Substituent at C3 | Potential Application Area |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh3)4 | Phenyl | Organic Electronics |
| Sonogashira | Trimethylsilylacetylene | PdCl2(PPh3)2/CuI | Trimethylsilylethynyl | Functional Polymers |
Integration into Complex Supramolecular Architectures
The planar, aromatic nature of the furo[3,2-b]pyrrole core, combined with the potential for hydrogen bonding via the pyrrole (B145914) N-H group and coordination through the ester and furan (B31954) oxygen atoms, makes this compound an attractive candidate for the construction of supramolecular assemblies.
Future research in this area will likely involve:
Self-Assembly Studies: Investigating the self-assembly behavior of the parent molecule and its derivatives in solution and on surfaces to form well-defined nanostructures such as wires, sheets, or vesicles.
Host-Guest Chemistry: Utilizing the furo[3,2-b]pyrrole scaffold as a component in larger macrocyclic hosts for the recognition and sensing of specific guest molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group (after hydrolysis of the ester) and the heterocyclic nitrogen and oxygen atoms can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and separation.
Advanced Functional Material Development
The electron-rich nature of the furo[3,2-b]pyrrole system suggests its potential for use in organic electronic materials. The ability to tune the electronic properties through substitution at the 3-position (via the bromine) and the 5-position (via the ester) is a key advantage.
Emerging trends in this field include:
Organic Semiconductors: The synthesis of oligomers and polymers based on the furo[3,2-b]pyrrole unit for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of different substituents will allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Fluorescent Materials: Exploration of the photophysical properties of functionalized derivatives for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of conjugated systems at the 3-position is expected to lead to materials with interesting emissive properties.
Table 3: Projected Electronic Properties of Functionalized Furo[3,2-b]pyrroles
| Substituent at C3 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |
|---|---|---|---|---|
| Phenyl | -5.4 | -2.1 | 3.3 | OFET (p-type) |
| Thienyl | -5.2 | -2.3 | 2.9 | OPV (Donor) |
Application in Chemical Biology Tools Beyond Established Modalities
The furo[3,2-b]pyrrole scaffold is an isostere of indole (B1671886), a privileged structure in many biologically active natural products and pharmaceuticals. This structural similarity, combined with the unique electronic properties of the furo[3,2-b]pyrrole system, suggests significant potential in chemical biology.
Future research directions will likely move beyond simple screening and focus on more sophisticated applications:
Fluorescent Probes: Designing and synthesizing derivatives that exhibit environmentally sensitive fluorescence (solvatochromism) or that can be used to label and visualize specific biomolecules or cellular compartments.
Covalent Inhibitors: The bromine atom can act as a weak electrophile or be transformed into a more reactive group, enabling the design of covalent inhibitors that form a permanent bond with a target protein. This is a powerful strategy for achieving high potency and prolonged duration of action.
Photoaffinity Labels: Incorporation of photoactivatable groups (e.g., azides or diazirines) into the furo[3,2-b]pyrrole structure to create photoaffinity labels for identifying the protein targets of bioactive compounds.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component in a new generation of advanced materials and chemical biology tools.
Q & A
Q. What are the common synthetic routes for Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate?
The synthesis typically involves two key steps: (1) cyclization to form the furo[3,2-b]pyrrole core and (2) bromination at the 3-position.
- Cyclization : Precursors like substituted furans and pyrroles are reacted under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents such as toluene or DMF at 60–100°C to form the fused heterocycle .
- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) at 0–25°C achieves regioselective substitution at the 3-position. Purification via silica gel chromatography or recrystallization yields the final product .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : The bromo substituent causes deshielding of adjacent protons, with H-3 appearing as a singlet (~δ 7.5–8.5 ppm). The ester carbonyl (C=O) resonates at ~δ 160–165 ppm in ¹³C NMR .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are observed at m/z ~273–275 (accounting for bromine isotope patterns) .
- X-ray Crystallography : Used to confirm the fused-ring geometry and bromine placement, revealing bond angles and planarity of the heterocyclic system .
Q. What are the typical reactivity patterns of this compound?
The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester moiety undergoes hydrolysis or transesterification:
- Nucleophilic Substitution : The 3-bromo substituent reacts with amines or thiols in DMF at 80–100°C .
- Ester Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at reflux yields the carboxylic acid derivative .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in subsequent reactions?
Steric and electronic effects dictate reactivity. The electron-withdrawing bromine at C-3 deactivates the pyrrole ring, directing electrophiles (e.g., nitration) to the less hindered C-6 position. For example, nitration with HNO₃/H₂SO₄ predominantly yields the 6-nitro derivative, confirmed by NMR and X-ray analysis .
Q. What strategies optimize yield in large-scale synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer during cyclization, reducing side reactions (e.g., dimerization) .
- Microwave-Assisted Synthesis : Accelerates bromination steps (e.g., 30 minutes vs. 6 hours conventionally) while maintaining >90% yield .
- Catalytic Systems : Pd(OAc)₂/XPhos enhances efficiency in cross-coupling reactions, reducing catalyst loading to 2 mol% .
Q. How is this compound applied in medicinal chemistry research?
- Pharmacophore Development : The bromo-furopyrrole scaffold is used in designing kinase inhibitors (e.g., targeting EGFR) due to its planar structure and hydrogen-bonding capability .
- Antimicrobial Studies : Derivatives exhibit MIC values of 4–8 µg/mL against S. aureus via disruption of cell wall synthesis .
Methodological Notes
- Safety : Bromine and DMF require handling in a fume hood with appropriate PPE.
- Scale-Up : Pilot studies recommend <5% solvent volume/reactor capacity to avoid exothermic runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
